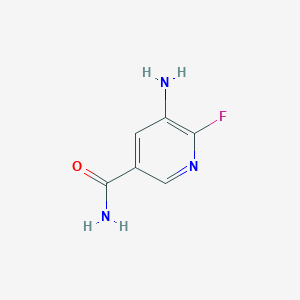
5-Amino-6-fluoronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-fluoronicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of nicotinamide, with modifications that include an amino group at the 5th position and a fluorine atom at the 6th position of the pyridine ring. This compound is particularly noted for its potential use in medicinal chemistry and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoronicotinamide typically involves the introduction of the amino and fluorine groups onto the nicotinamide scaffold. One common method includes the fluorination of 5-amino-nicotinamide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Aplicaciones Científicas De Investigación
5-Amino-6-fluoronicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: Its derivatives are explored for use in various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest or apoptosis in cancer cells . The fluorine atom enhances the compound’s binding affinity and selectivity for the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminonicotinamide: Similar structure but lacks the fluorine atom.
5-Fluoronicotinamide: Similar structure but lacks the amino group.
Nicotinamide: The parent compound without any modifications.
Uniqueness
5-Amino-6-fluoronicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the amino group allows for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H6FN3O |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
5-amino-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,8H2,(H2,9,11) |
Clave InChI |
LAHTWRKXIMOSMH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


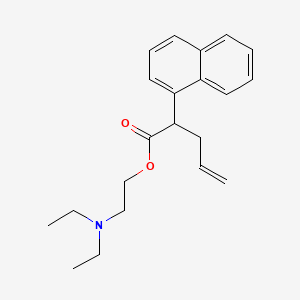
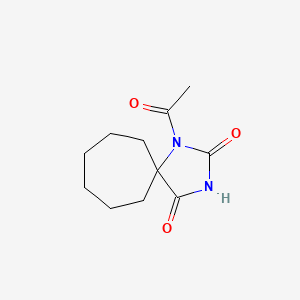
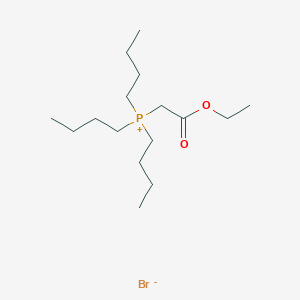
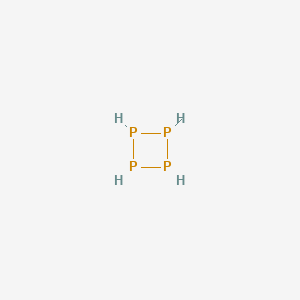

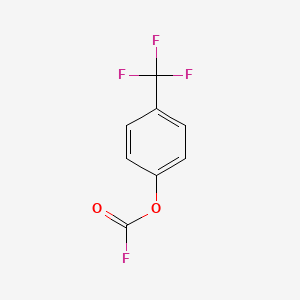
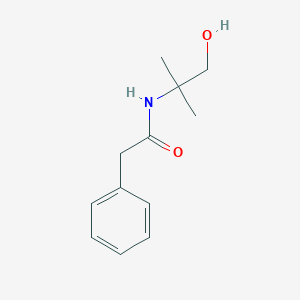

![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
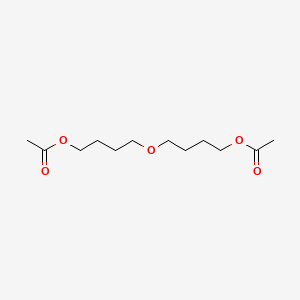
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)


![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
